N-allyl-2,5-dibromobenzenesulfonamide
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Overview
Description
N-allyl-2,5-dibromobenzenesulfonamide is a chemical compound characterized by its bromine and sulfonamide functional groups. It is a derivative of benzenesulfonamide, which is known for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dibromobenzenesulfonyl chloride as the starting material.
Reaction Steps: The sulfonyl chloride group is first converted to the sulfonamide group by reacting with an appropriate amine, such as allylamine, under controlled conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Process Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atoms, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can result in the formation of dibromobenzene derivatives.
Substitution Products: Substitution reactions can yield iodobenzene or fluorobenzene derivatives.
Scientific Research Applications
Chemistry: N-allyl-2,5-dibromobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its bromine atoms make it a versatile reagent for cross-coupling reactions. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antimicrobial properties. Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-allyl-2,5-dibromobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonamide group can inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial survival.
Comparison with Similar Compounds
N-allyl-2,5-dibromobenzenesulfonic acid: This compound differs by the presence of a carboxylic acid group instead of the sulfonamide group.
N-allyl-2,5-dibromobenzene: This compound lacks the sulfonamide group and has different chemical properties.
N-allyl-2,5-dibromobenzamide: This compound has an amide group instead of the sulfonamide group.
Uniqueness: N-allyl-2,5-dibromobenzenesulfonamide is unique due to its combination of bromine and sulfonamide groups, which provide it with distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,5-dibromo-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVCUNJRJZAHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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